Ethyl 6-cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 1429204-82-9) is a highly functionalized 2-pyridone building block utilized extensively in the discovery and development of complex pharmaceutical active ingredients (APIs). Featuring a fully substituted pyridone core with an N-methyl group, a C3-methoxy ether, a C4-ethyl ester, and a C6-nitrile, this scaffold provides exceptional synthetic versatility . The N-methylation locks the molecule in the lactam tautomer, ensuring predictable physicochemical properties and eliminating hydrogen-bond donor liabilities, which is critical for optimizing membrane permeability in drug candidates. For procurement teams and process chemists, this compound serves as a pivotal advanced intermediate, offering orthogonal reactive sites (ester vs. nitrile) that streamline the assembly of multi-cyclic or heavily decorated heteroaromatic systems without the need for de novo ring synthesis.
Attempting to substitute this specific compound with simpler analogs, such as the C6-unsubstituted ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 130879-43-5) or the C6-bromo precursor (CAS 1429204-40-9), introduces severe process bottlenecks . Utilizing the C6-bromo derivative requires end-users to perform late-stage cyanation reactions, which typically involve highly toxic cyanide reagents (e.g., zinc cyanide), expensive transition metal catalysts, and rigorous downstream purification to meet stringent heavy-metal limits (<10 ppm) for pharmaceutical intermediates. Furthermore, substituting the ethyl ester with the corresponding free carboxylic acid (CAS 1429204-83-0) drastically reduces solubility in standard organic solvents, complicating homogeneous catalytic reductions of the nitrile group and necessitating cumbersome reverse-phase chromatography for purification . Procuring the exact C6-cyano ethyl ester bypasses these critical manufacturability, safety, and yield-loss hurdles.
Procuring the pre-formed C6-cyano derivative directly bypasses the need for in-house catalytic cyanation of the C6-bromo precursor (CAS 1429204-40-9) . In-house cyanation typically leaves significant residual transition metal contamination (often >50 ppm Pd or Cu) in the crude product, requiring multiple resource-intensive scavenging cycles to reach acceptable pharmaceutical intermediate thresholds (<10 ppm). Furthermore, avoiding the handling of stoichiometric toxic cyanide salts at scale significantly reduces environmental health and safety (EHS) compliance costs and process cycle times.
| Evidence Dimension | Heavy metal contamination and process safety risk |
| Target Compound Data | 0 ppm process-introduced Pd/Cu (pre-formed nitrile); eliminates cyanide handling. |
| Comparator Or Baseline | Ethyl 6-bromo-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 1429204-40-9) (requires cyanation, yielding >50 ppm crude metal residue). |
| Quantified Difference | Saves 1-2 purification steps (metal scavenging) and eliminates high-risk EHS cyanation protocols. |
| Conditions | Standard laboratory or pilot-scale API intermediate synthesis. |
Eliminating a toxic cyanation step and heavy-metal scavenging drastically accelerates process timelines and reduces EHS compliance costs for scale-up.
The C4-ethyl ester format provides superior solubility in common organic reaction solvents such as dichloromethane (DCM) and ethyl acetate compared to its free acid counterpart (CAS 1429204-83-0) . This enhanced lipophilicity is critical when performing homogeneous reactions on the C6-nitrile, such as controlled reductions to primary amines or cycloadditions to form tetrazoles. The free acid often suffers from poor solubility and requires highly polar, high-boiling solvents (e.g., DMF, DMSO) which complicate workup and product isolation.
| Evidence Dimension | Organic solvent solubility and workup efficiency |
| Target Compound Data | High solubility in DCM/EtOAc; enables standard aqueous workup. |
| Comparator Or Baseline | 6-Cyano-3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS 1429204-83-0) (requires DMF/DMSO). |
| Quantified Difference | Avoids the use of high-boiling polar aprotic solvents, reducing solvent removal time and improving isolated yields. |
| Conditions | Homogeneous catalytic reduction or cycloaddition at the C6 position. |
High solubility in volatile organic solvents streamlines post-reaction workup and avoids the thermal degradation risks associated with removing high-boiling solvents.
The presence of both the C4-carboxylate and the C6-cyano group provides two distinct, orthogonally reactive electrophilic sites. Compared to the C6-unsubstituted baseline (CAS 130879-43-5), which limits functionalization primarily to the C4 position, this target compound allows for selective manipulation . For instance, the nitrile can be selectively reduced or reacted with nucleophiles while the ester remains intact, or the ester can be selectively hydrolyzed under mild conditions without disturbing the nitrile, enabling the rapid generation of diverse chemical libraries.
| Evidence Dimension | Number of orthogonally reactive functional handles |
| Target Compound Data | Two orthogonal handles (C4-ester, C6-nitrile) enabling divergent synthesis. |
| Comparator Or Baseline | Ethyl 3-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 130879-43-5) (only one primary handle). |
| Quantified Difference | 100% increase in primary functionalization vectors, enabling access to C4/C6-disubstituted architectures. |
| Conditions | Divergent library synthesis or complex API scaffold assembly. |
Procuring a bi-functionalized scaffold reduces the total number of linear synthetic steps required to build complex drug-like molecules, directly lowering API cost-of-goods.
The N-methyl-2-pyridone core is a privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility and metabolic stability of drug candidates . The orthogonal C4-ester and C6-nitrile groups allow medicinal chemists to rapidly install diverse pharmacophores, making this compound an ideal starting point for synthesizing selective kinase inhibitors or CNS-penetrant therapeutics where precise control over hydrogen-bonding and lipophilicity is required.
The proximity and differential reactivity of the C4-carboxylate and C6-cyano groups make this compound an excellent precursor for the construction of fused bicyclic systems, such as naphthyridines or pyrido-pyrimidines . By selectively reacting the nitrile (e.g., via reduction to an amine) followed by intramolecular cyclization with the ester, process chemists can efficiently access complex bicyclic scaffolds with high atom economy and minimal step count.
For industrial procurement teams, sourcing this pre-cyanated, ester-protected building block directly eliminates the EHS risks and heavy-metal contamination issues associated with large-scale cyanation reactions . This makes it highly suitable for the GMP manufacturing of late-stage API intermediates, ensuring reproducible purity profiles and reducing the burden on downstream purification infrastructure.